molecular formula C10H12O3 B1296959 Ethyl 2-hydroxy-6-methylbenzoate CAS No. 6555-40-4

Ethyl 2-hydroxy-6-methylbenzoate

Cat. No. B1296959
CAS RN: 6555-40-4
M. Wt: 180.2 g/mol
InChI Key: KWXBNUYCDMPLEQ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C10H12O3 . It is a white to pale-yellow powder or crystals .


Molecular Structure Analysis

The molecular weight of Ethyl 2-hydroxy-6-methylbenzoate is 180.2 . The IUPAC name is ethyl 2-hydroxy-6-methylbenzoate and the InChI code is 1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-6-methylbenzoate is a white to pale-yellow powder or crystals . It has a molecular weight of 180.2 . It is stored at room temperature .

Scientific Research Applications

Biosynthesis Studies

Ethyl 2-hydroxy-6-methylbenzoate has been investigated in the context of biosynthesis. Studies have shown that similar compounds, such as ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate and ethyl 4-hydroxy-2,3,5-trimethylbenzoate, are efficiently and specifically incorporated into meroterpenoid metabolites by certain fungi, indicating a significant role in natural product biosynthesis (Bartlett et al., 1981).

Cytotoxic Activity

Research has also been conducted on derivatives of similar compounds for potential antineoplastic (anticancer) activities. Studies on 2,4-dihydroxy-6-methylbenzoates, which are structurally related, have demonstrated cytotoxic activity, suggesting that ethyl 2-hydroxy-6-methylbenzoate derivatives could also possess potential therapeutic properties in oncology (Gomes et al., 2006).

Synthesis of Pharmaceutical Compounds

Ethyl 2-hydroxy-6-methylbenzoate plays a role in the synthesis of pharmaceutical compounds. An example includes its use in the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for repaglinide, an oral hypoglycemic agent (Salman et al., 2002).

Chemical Synthesis and Derivatives

The compound has been involved in studies focusing on regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, demonstrating its utility in chemical synthesis processes (Bartlett et al., 1983).

Anticancer Agents Synthesis

Ethyl 2-hydroxy-6-methylbenzoate derivatives have been explored for the synthesis of novel anticancer agents. For instance, derivatives like 4-hydroxy-N'-[substituted methylidene] benzohydrazides have been synthesized from ethyl paraben and evaluated for anticancer activity, hinting at the potential of ethyl 2-hydroxy-6-methylbenzoate in developing new cancer treatments (Han et al., 2020).

Safety And Hazards

Ethyl 2-hydroxy-6-methylbenzoate has the following hazard statements: H315, H319, H335, H412 . The precautionary statements are P261, P273, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 2-hydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXBNUYCDMPLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342758
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-6-methylbenzoate

CAS RN

6555-40-4
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6555-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-6-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of crotonaldehyde (21.0 g, 0.30 mol) and anhydrous sodium acetate (25.0 g, 0.30 mol) in glacial acetic acid is heated to reflux temperature under N2, treated dropwise with ethyl chloroacetoacetate (41.1 g, 95%, 0.25 mol) over a 2.25 hr. period, heated at reflux temperature for 16 hr., cooled to room temperature and concentrated in vacuo to give a residue. The residue is partitioned between ethyl acetate and water. The organic phase is diluted with hexanes, washed sequentially with water and aqueous NaHCO3 and concentrated in vacuo to give the title product as an oil, 41.0 g, 71.4% purity (65% yield), characterized by NMR analysis.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-hydroxy-6-methylbenzoate
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Citations

For This Compound
29
Citations
JHP Tyman, N Visani - Chemistry and physics of lipids, 1997 - Elsevier
… Ethyl 2-hydroxy-6-methylbenzoate (3.0 g, 16.7 mmol) was converted to the TMS ether with hexamethyldisilazane (4.02 g, 25.0 mmol) and a catalytic quantity (2 drops) of TMS chloride …
Number of citations: 13 www.sciencedirect.com
PK Sandhu - lib.unipune.ac.in
… In Scheme lie ethyl - 2 hydroxy - 6 - methylbenzoate has been converted'^ into 6 - ( 1 - … The initial fractions on evaporation furnished ethyl - 2 - hydroxy - 6 - methylbenzoate (5.5 g , …
Number of citations: 2 lib.unipune.ac.in
LM Scott, J Sperry - Journal of Natural Products, 2016 - ACS Publications
… For the chlorination of ethyl 2-hydroxy-6-methylbenzoate using chlorine, see: … For the chlorination of ethyl 2-hydroxy-6-methylbenzoate using chlorine, see: …
Number of citations: 7 pubs.acs.org
N Tahara, T Fukuda, M Iwao - Tetrahedron letters, 2004 - Elsevier
… Generally, 3-substituted 8-hydroxy-3,4-dihydroisocoumarins are prepared from a common starting material, ethyl 2-hydroxy-6-methylbenzoate. The synthesis of this compound, however…
Number of citations: 23 www.sciencedirect.com
GA Kraus, H Cho, S Crowley, B Roth… - The Journal of …, 1983 - ACS Publications
… Ethyl 2-Hydroxy-6-methylbenzoate (6). To a solution of 9.1 g (50 mmol) of ethyl 6-methyl-2-oxo-cyclohex-3-enecarboxylate21 in 100 mL of CC14 was added 8.9 g (50 mmol) of jV-…
Number of citations: 95 pubs.acs.org
JHP Tyman, SK Mehet - Chemistry and physics of lipids, 2003 - Elsevier
… By the general method ethyl 2-hydroxy-6-methylbenzoate (1.70 g, 0.009 mol) and lithium aluminium hydride (1.02 g, 0.027 mol) gave a crude product which was recrystallised (light …
Number of citations: 27 www.sciencedirect.com
RP Rhee - 1979 - digitalcollections.ohsu.edu
Two new efficient methods for the regiospecific construction of functionalized aromatic rings have been developed. The new ring annelation methodology involves respective …
Number of citations: 0 digitalcollections.ohsu.edu
J Padwal, W Lewis, CJ Moody - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
… The solution was stirred at −78 C for 1 h and a solution ethyl 2-hydroxy-6-methylbenzoate 5 23 (1.0 g, 5.58 mmol) in THF (5 mL) was added over 5 min. The colour changes from yellow …
Number of citations: 20 pubs.rsc.org
RM SOLL - 1982 - search.proquest.com
… 116 Ethyl 2-Hydroxy-6-methylbenzoate (152) via … C Nmr Spectrum of Ethyl 2-Hydroxy-6methylbenzoate (152) … C Nrar spectrum of ethyl 2-hydroxy-6-methylbenzoate (152) …
Number of citations: 2 search.proquest.com
M Kennedy, MA McKervey - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… A solution of stannic chloride (0.214 g, 0.8 mmol) in dichloromethane (3 cm3) was added to a solution of ethyl 2-hydroxy-6-methylbenzoate 26 (0.148 g, 0.8 mmol) in dichloromethane (1 …
Number of citations: 35 pubs.rsc.org

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